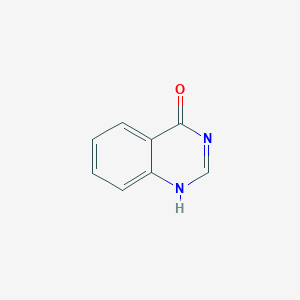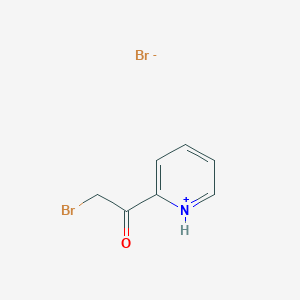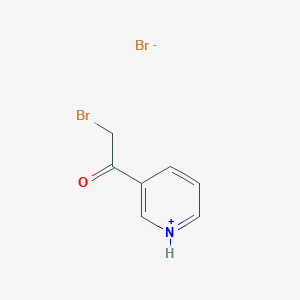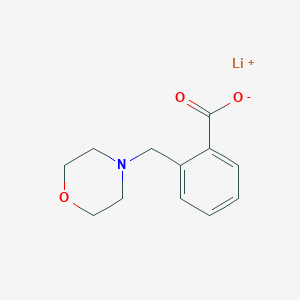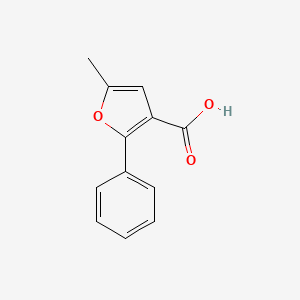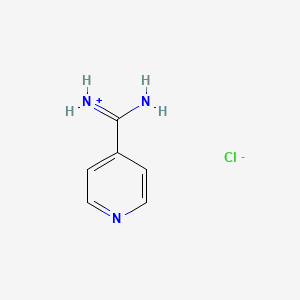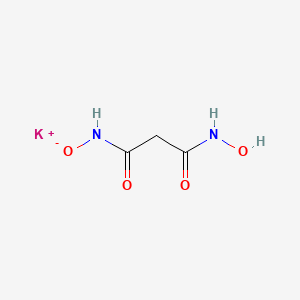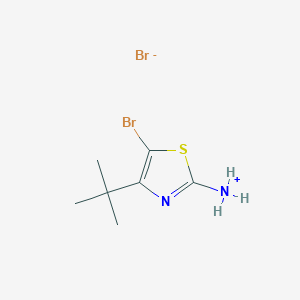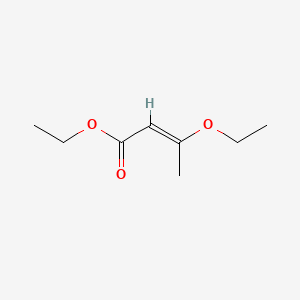
Ethyl 3-ethoxy-2-butenoate
Overview
Description
Ethyl 3-ethoxy-2-butenoate is an organic compound with the molecular formula C8H14O3. This compound is a colorless to yellow liquid or a white to yellow solid, depending on its purity and storage conditions . It is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-2-butenoate can be synthesized through various methods. One common synthetic route involves the esterification of 3-ethoxy-2-butenoic acid with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-2-butenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-ethoxy-2-butenoic acid.
Reduction: 3-ethoxy-2-butanol.
Substitution: Various substituted butenoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethoxy-2-butenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester substrates.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-2-butenoate involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to produce 3-ethoxy-2-butenoic acid and ethanol. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as enzymatic hydrolysis or chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with the formula C4H8O2, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Uniqueness
Ethyl 3-ethoxy-2-butenoate is unique due to its conjugated double bond and ethoxy substituent, which confer distinct reactivity and properties compared to simpler esters like ethyl acetate and methyl butyrate .
Properties
CAS No. |
5331-73-7 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl (Z)-3-ethoxybut-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-10-7(3)6-8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6- |
InChI Key |
ZOCYCSPSSNMXBU-SREVYHEPSA-N |
SMILES |
CCOC(=CC(=O)OCC)C |
Isomeric SMILES |
CCO/C(=C\C(=O)OCC)/C |
Canonical SMILES |
CCOC(=CC(=O)OCC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



